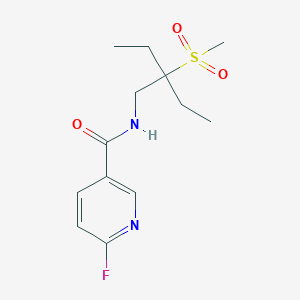
N,N'-(1,3-phenylene)bis(3-methoxy-2-naphthamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-(1,3-phenylene)bis(3-methoxy-2-naphthamide) is an organic compound characterized by the presence of two naphthamide groups attached to a 1,3-phenylene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(1,3-phenylene)bis(3-methoxy-2-naphthamide) typically involves a multi-step process:
Starting Materials: The synthesis begins with 1,3-phenylenediamine and 3-methoxy-2-naphthoic acid.
Amidation Reaction: The 1,3-phenylenediamine undergoes a condensation reaction with 3-methoxy-2-naphthoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). This reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Purification: The resulting product is purified through recrystallization or column chromatography to obtain the pure N,N’-(1,3-phenylene)bis(3-methoxy-2-naphthamide).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and cost-effectiveness. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-(1,3-phenylene)bis(3-methoxy-2-naphthamide) can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones under strong oxidizing conditions.
Reduction: The naphthamide groups can be reduced to amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration with a mixture of concentrated nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
N,N’-(1,3-phenylene)bis(3-methoxy-2-naphthamide) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the design of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism by which N,N’-(1,3-phenylene)bis(3-methoxy-2-naphthamide) exerts its effects depends on its application:
Fluorescent Probes: The compound’s fluorescence properties are due to the naphthamide groups, which can interact with specific analytes, leading to changes in fluorescence intensity or wavelength.
Therapeutic Agents: The compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N’-(1,3-phenylene)bis(3-ethoxy-2-naphthamide)
- N,N’-(1,3-phenylene)bis(3-hydroxy-2-naphthamide)
- N,N’-(1,3-phenylene)bis(3-chloro-2-naphthamide)
Uniqueness
N,N’-(1,3-phenylene)bis(3-methoxy-2-naphthamide) is unique due to its methoxy substituents, which can influence its electronic properties and reactivity. The methoxy groups can donate electron density through resonance, potentially enhancing the compound’s stability and altering its interaction with other molecules.
This compound’s distinct structural features and versatile reactivity make it a valuable subject of study in various scientific disciplines.
Eigenschaften
IUPAC Name |
3-methoxy-N-[3-[(3-methoxynaphthalene-2-carbonyl)amino]phenyl]naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24N2O4/c1-35-27-16-21-10-5-3-8-19(21)14-25(27)29(33)31-23-12-7-13-24(18-23)32-30(34)26-15-20-9-4-6-11-22(20)17-28(26)36-2/h3-18H,1-2H3,(H,31,33)(H,32,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXLMMVYXWDVWPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC(=CC=C3)NC(=O)C4=CC5=CC=CC=C5C=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(4-chlorobenzenesulfonyl)-N-[(pyridin-3-yl)methyl]-2-(thiophen-2-yl)-1,3-oxazol-5-amine](/img/structure/B2841359.png)
methyl}-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2841360.png)
![9,10-Dimethoxy-2,4,6,7-tetrahydro-[1,3]oxazino[4,3-a]isoquinoline-1-carbonitrile](/img/structure/B2841361.png)
![N-(5-((3-chloro-4-fluorophenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2841364.png)

![4-[(benzyloxy)methyl]-1-[2-(trifluoromethyl)benzoyl]piperidine](/img/structure/B2841366.png)
![2-chloro-6-fluoro-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B2841367.png)

![Ethyl [(2,4-dinitrophenyl)thio]acetate](/img/structure/B2841374.png)
![2-Amino-3-({[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl}sulfanyl)propanoic acid](/img/structure/B2841376.png)

